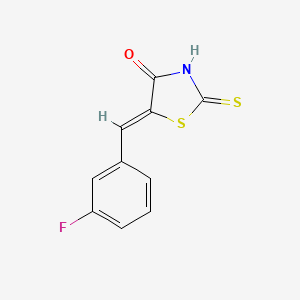

(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Beschreibung

Chemical Identity and Nomenclature

The compound (5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a structurally complex heterocyclic molecule with distinct pharmacophoric features. Its IUPAC name reflects its geometry and substituents: the (5E) designation indicates the trans configuration of the fluorobenzylidene group relative to the thiazolone ring.

Molecular formula : C₁₀H₆FNOS₂

Molecular weight : 239.29 g/mol.

Synonyms include:

- (5E)-5-[(3-Fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- AKOS B018302

- MFCD04969013

Structural features :

- Thiazolone core : A five-membered ring containing sulfur (S1) and nitrogen (N3) atoms at positions 1 and 3, respectively.

- 3-Fluorobenzylidene substituent : A benzylidene group with a fluorine atom at the meta position, conjugated to the thiazolone via an exocyclic double bond.

- Mercapto group : A thiol (-SH) moiety at position 2, enabling nucleophilic reactivity.

The geometric isomerism (E/Z) is critical for biological activity, with the (5E) configuration favoring planar molecular geometry for target interactions.

Historical Context in Heterocyclic Chemistry Research

Thiazole derivatives have been investigated since the early 20th century, but fluorinated analogs like this compound gained prominence in the 1990s with advances in:

- Knoevenagel condensation : Used to synthesize 5-arylidene-thiazolidinones via aldehyde-thiazolone cyclization.

- Multicomponent reactions : Enabled efficient assembly of thiazolo[3,2-b]triazine hybrids.

Key Milestones:

Early research focused on antimicrobial applications due to thiazoles’ DNA gyrase inhibition, while recent studies emphasize anticancer mechanisms via topoisomerase IIα suppression.

Structural Significance in Medicinal Chemistry

Bioisosteric Replacements:

The thiazole ring serves as a bioisostere for:

Pharmacophore Elements:

Structure-Activity Relationships (SAR):

- Fluorine position : Meta-substitution (as in this compound) improves target affinity over ortho or para isomers.

- Thiol group : Oxidation to disulfide (-S-S-) reduces activity, underscoring the need for free -SH.

- Conjugation : The exocyclic double bond enables electron delocalization, critical for intercalation into DNA.

Eigenschaften

IUPAC Name |

(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYGQXZHOBKLTR-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, with the CAS number 349-33-7, is a thiazole derivative known for its diverse biological activities. This compound features a thiazole ring and a thiol group, which are significant in medicinal chemistry for their potential interactions with biological targets. The presence of a fluorine atom in its structure may further enhance its biological properties.

- Molecular Formula : C10H6FNOS2

- Molecular Weight : 239.29 g/mol

- CAS Number : 349-33-7

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antimicrobial properties. The thiol group may play a crucial role in this activity by interacting with microbial enzymes.

- Anticancer Properties : this compound has been evaluated for its anticancer potential. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. For instance, thiazole derivatives have been studied as inhibitors of tyrosinase, an enzyme involved in melanin production.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the substitution pattern on the thiazole ring and the benzylidene group. The following table summarizes related compounds and their activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | C10H6FNOS2 | Similar thiazole structure | Anticancer activity |

| 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one | C12H10FNO2S | Additional hydroxyphenyl group | Enhanced anticancer properties |

| 5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | C10H6FNOS2 | Variation in fluorine substitution | Similar biological activities |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related thiazole derivatives to understand their biological mechanisms better. For example:

- A study highlighted the synthesis of various thiazole derivatives and their evaluation as tyrosinase inhibitors, with some derivatives showing IC50 values comparable to established inhibitors like kojic acid .

- Another investigation into the anticancer potential of related compounds revealed that modifications in the benzylidene group could significantly enhance cytotoxic effects against specific cancer cell lines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with its analogs:

*Calculated using fragment-based methods (e.g., XLogP3).

Key Observations:

- Electron-Withdrawing Groups (e.g., F, Cl): The 3-fluorobenzylidene derivative exhibits moderate lipophilicity (LogP ~2.1), balancing solubility and membrane permeability. Chlorine substituents (e.g., 2-Cl, 4-Cl analogs) increase LogP due to higher hydrophobicity .

- Methoxy Groups: The 2,5-dimethoxy analog (LogP ~1.7) shows improved solubility, attributed to methoxy’s electron-donating and hydrogen-bonding capabilities .

Kinase Inhibition

Thiazolidinones are potent kinase inhibitors.

- (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e): IC₅₀ = 28 nM against DYRK1A kinase, attributed to hydrogen bonding via the hydroxyl group .

- (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(pyridin-2-yl)amino-... (5s): IC₅₀ = 33 nM against DYRK1A, emphasizing the role of aromatic π-stacking .

Fluorine’s Role: The 3-fluoro group may enhance metabolic stability and target binding through electronegative interactions, though its steric effects could reduce potency compared to hydroxyl or benzodioxol derivatives .

Anticancer Activity

- Methylthio Analogs (e.g., Compound 4 in ): Exhibit moderate antiproliferative activity (IC₅₀ ~10–50 µM) against HCT116 and PC3 cell lines, suggesting the mercapto group’s derivatization (e.g., methylthio vs. free thiol) impacts efficacy .

- 4-tert-Butyl Analog (SC-291140): Enhanced activity in hydrophobic environments (e.g., lipid-rich tumors) due to high LogP .

Q & A

Q. What are the common synthetic routes for (5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core via condensation of a mercapto compound (e.g., thiourea) with α-halo carbonyl derivatives (e.g., dichloroamide) under basic conditions .

- Step 2: Condensation of the thiazole intermediate with 3-fluorobenzaldehyde to form the benzylidene moiety. This step often employs acetic acid as a catalyst and reflux conditions (~80–100°C) .

- Purification: Techniques like recrystallization (ethanol/water) or column chromatography are used to isolate the product. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, methanol/water mobile phase) .

Key Optimization Parameters:

| Parameter | Typical Conditions | References |

|---|---|---|

| Solvent | Ethanol, DMSO, acetic acid | |

| Temperature | 80–100°C (reflux) | |

| Catalysts | Sodium acetate, piperidine |

Q. Which spectroscopic and analytical methods are used to characterize this compound?

- FT-IR/FT-Raman: Identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹, C=N at ~1600 cm⁻¹) and confirm hydrogen bonding .

- NMR (¹H/¹³C): Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals (thiazole C=O at ~170 ppm) .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]+ at m/z 293.4) and fragmentation patterns .

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) using SHELX software .

Q. What are the key structural features influencing reactivity and stability?

- Thiazole Ring: The electron-deficient C2 position facilitates nucleophilic substitutions (e.g., mercapto group reactivity) .

- 3-Fluorobenzylidene Substituent: Fluorine enhances lipophilicity and metabolic stability while directing electrophilic aromatic substitution .

- Mercapto Group (-SH): Prone to oxidation; stability is maintained via inert atmospheres (N₂) and antioxidants (e.g., BHT) during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes condensation .

- Catalyst Screening: Piperidine or morpholine bases improve aldehyde-thiazole condensation efficiency .

- Temperature Control: Lower temperatures (60–70°C) reduce byproducts in sensitive steps (e.g., fluorinated intermediates) .

- Purification: Gradient elution in HPLC (acetonitrile/water) resolves closely related impurities .

Example Workflow:

Screen solvents/catalysts via DoE (Design of Experiments).

Monitor reaction kinetics using in-situ FT-IR .

Validate purity via ¹³C NMR DEPT-135 to detect trace impurities .

Q. How do computational methods predict biological activity and guide structural modifications?

- Molecular Docking: Predict binding affinity to targets (e.g., DYRK1A kinase) using AutoDock Vina. The fluorobenzylidene moiety shows π-π stacking with aromatic residues .

- Quantum Chemical Analysis: DFT calculations (B3LYP/6-311++G**) evaluate frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating redox stability .

- QSAR Models: Correlate substituent electronegativity (e.g., fluorine) with antibacterial IC₅₀ values .

Q. How are crystallographic data contradictions resolved during structural refinement?

- Software Cross-Validation: Compare SHELXL (rigid-bond restraint models) with Olex2 for hydrogen-bond network consistency .

- Twinned Data Handling: Use TWINLAW in SHELXL to refine twin fractions (e.g., 0.35 for pseudo-merohedral twins) .

- Validation Tools: PLATON ADDSYM checks for missed symmetry, and R₁/Rw convergence (<5% discrepancy) ensures reliability .

Q. What strategies validate the compound’s mechanism of action in biological assays?

- Kinase Inhibition Assays: Measure IC₅₀ against PIM1/DYRK1A kinases via ADP-Glo™ luminescence .

- In Vivo Models: Elevated plus maze (EPM) tests in rats quantify anxiolytic activity (e.g., 45.33 sec in open arms vs. control 22.5 sec) .

- Cellular Uptake Studies: LC-MS/MS tracks intracellular concentrations (LOQ: 0.1 ng/mL) to correlate pharmacokinetics with efficacy .

Q. How are derivatives designed to enhance bioactivity while minimizing toxicity?

- Substituent Engineering: Replace the 3-fluoro group with electron-withdrawing groups (e.g., nitro) to improve target binding .

- Scaffold Hopping: Fuse triazole rings (e.g., thiazolo[3,2-b]triazole) to enhance metabolic resistance .

- Toxicity Screening: Ames test (mutagenicity) and zebrafish embryotoxicity assays prioritize low-risk candidates .

Q. What challenges arise in interpreting intermolecular interactions from crystallographic data?

- Hydrogen Bond Ambiguity: Distinguish C–H⋯O/S from van der Waals contacts using Hirshfeld surface analysis (e.g., dnorm < -0.1 Å) .

- Disorder Modeling: Refine split positions for flexible substituents (e.g., propoxy groups) with occupancy < 0.5 .

- Thermal Motion: Apply TLS (Translation-Libration-Screw) models to anisotropic displacement parameters .

Q. How do researchers reconcile conflicting spectroscopic or bioactivity data?

- Batch Consistency: Verify synthetic reproducibility via HPLC-PDA (≥98% purity across 3 batches) .

- Orthogonal Assays: Cross-validate antimicrobial activity via disk diffusion (zone inhibition) and microbroth dilution (MIC) .

- Meta-Analysis: Compare computational predictions (e.g., docking scores) with experimental IC₅₀ to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.